molecular formula C10H6N4O2S B14996890 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one

3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one

Cat. No.: B14996890
M. Wt: 246.25 g/mol
InChI Key: GEBYPNYIFVTDPL-UHFFFAOYSA-N
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Description

3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that contains both oxadiazole and quinoxaline moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoxaline moiety. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This forms the 1,3,4-oxadiazole ring, which can then be further reacted with various substituted piperazines and piperidines to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The hydrogen atoms on the quinoxaline ring can be substituted with various functional groups to modify the compound’s properties.

    Condensation: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

    Condensation: Acidic or basic catalysts are often used to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1,2-dihydroquinoxalin-2-one apart is its unique combination of the oxadiazole and quinoxaline moieties, which may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C10H6N4O2S

Molecular Weight

246.25 g/mol

IUPAC Name

3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1H-quinoxalin-2-one

InChI

InChI=1S/C10H6N4O2S/c15-8-7(9-13-14-10(17)16-9)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,12,15)(H,14,17)

InChI Key

GEBYPNYIFVTDPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NNC(=S)O3

Origin of Product

United States

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